molecular formula C12H15N3O B2646349 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-43-1

4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2646349
CAS No.: 860789-43-1
M. Wt: 217.272
InChI Key: BUVIBYLIRCHULD-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,6-dimethylphenyl group at position 4 and methyl groups at positions 2 and 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and chemical properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. Its structure combines aromatic and alkyl substituents, which influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-6-5-7-9(2)11(8)15-10(3)13-14(4)12(15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVIBYLIRCHULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenylhydrazine with acetylacetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity Reference
Target Compound : 4-(2,6-Dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one 2,6-Dimethylphenyl (position 4), methyl (positions 2,5) Triazolone core, aromatic methyl groups ~259.3 (calculated) Not explicitly reported; inferred neuroprotective/anti-inflammatory potential -
W112 : 4-(4-Heptyloxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Heptyloxyphenyl (position 4) Triazolone core, long alkoxy chain ~315.4 Anti-inflammatory, neuroprotective via MAPK/NF-κB pathway inhibition in Alzheimer’s models
6c : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Methylphenyl (position 4), benzoxazole (position 5) Triazole-thione core, benzoxazole ~383.4 Antimicrobial activity (Gram-negative/-positive pathogens)
GSK2194069 : 4-[4-(5-Benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Benzofuranyl-phenyl (position 4), pyrrolidinylmethyl (position 5) Triazolone core, benzofuran, pyrrolidine ~462.5 Potent β-ketoacyl-ACP reductase inhibitor (lipid metabolism)
IPI-9119 : 4-(4-(2,6-Difluorophenyl)-N-isopropyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamido)-3-phenoxybenzoic acid Difluorophenyl, tetrazole-carboxamide Tetrazole-carboxamide, phenoxybenzoic acid ~528.4 Irreversible palmitoyl-ACP thioesterase inhibitor (anticancer)

Key Comparisons

Core Structure Variations: The target compound and W112 share a triazolone core but differ in substituents. In contrast, the target’s 2,6-dimethylphenyl group may reduce solubility but increase steric hindrance, affecting receptor binding. 6c replaces the triazolone oxygen with sulfur (thione), altering hydrogen-bonding capacity and redox activity, which may enhance antimicrobial effects .

Biological Activity :

  • W112 demonstrates anti-inflammatory and neuroprotective effects in Alzheimer’s models by suppressing tau phosphorylation and cytokine production . The target compound’s methyl groups could modulate similar pathways but with reduced potency due to lower electron-withdrawing effects compared to W112’s alkoxy chain.
  • GSK2194069 and IPI-9119 target lipid metabolism enzymes (β-ketoacyl-ACP reductase, palmitoyl-ACP thioesterase), highlighting the triazolone scaffold’s versatility in enzyme inhibition. The target compound lacks the bulky substituents (e.g., benzofuran, tetrazole) critical for these interactions .

Spectroscopic and Analytical Data :

  • 6c exhibits IR peaks at 1631 cm⁻¹ (C=N) and 1228 cm⁻¹ (C=S), distinguishing it from oxygen-containing triazolones like the target compound .
  • IPI-9119 ’s molecular weight (~528.4) reflects its complex tetrazole-carboxamide substituents, contrasting with the target’s simpler structure (~259.3) .

Biological Activity

The compound 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4OC_{13}H_{16}N_4O. Its structure features a triazole ring that is crucial for its biological activity. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. In vitro assays have shown that compounds containing the triazole moiety can inhibit the proliferation of various cancer cell lines. For instance, a related triazole compound demonstrated an IC50_{50} value of 9.6 μM against human microvascular endothelial cells (HMEC-1), indicating potent antiproliferative effects compared to other compounds in the same series .

Table 1: Antiproliferative Activity of Triazole Compounds

CompoundCell LineIC50_{50} (μM)
Compound AHMEC-19.6 ± 0.7
Compound BHeLa41 ± 3
Compound CCEMNot reported

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key enzymes involved in tumor growth and survival. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with target proteins involved in cell signaling pathways .

Additionally, triazoles are known to be resistant to proteolytic cleavage and hydrolysis, making them stable candidates for drug development . This stability may enhance their bioavailability and therapeutic efficacy.

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. The structural features that confer lipophilicity may enhance membrane permeability, allowing these compounds to disrupt microbial cell membranes effectively. Preliminary studies indicate that certain triazole derivatives exhibit promising activity against a range of bacterial and fungal pathogens.

Case Studies

A study published in Pharmaceutical Research highlighted a series of synthesized triazole compounds that exhibited varying degrees of anticancer activity across different cell lines. The study noted that modifications to the phenyl substituents significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

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